molecular formula C9H14N4O3 B12911096 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one CAS No. 648414-39-5

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B12911096
CAS No.: 648414-39-5
M. Wt: 226.23 g/mol
InChI Key: VSMZRJLRENCBMW-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is a chemical intermediate of interest in pharmaceutical and organic synthesis. This nitropyrimidinone derivative belongs to a class of compounds known for their utility in drug discovery, particularly as core scaffolds for developing bioactive molecules . While the specific biological activity of this compound requires further investigation, structurally related pyrimidine derivatives have been identified as key intermediates in the synthesis of potential therapeutics, such as inhibitors of leukocyte adhesion mediated by VLA-4, which is a target in inflammatory and autoimmune diseases . The molecular structure, featuring a nitro group and a diethylamino substituent on the pyrimidine ring, makes it a versatile building block for further chemical modifications, including reduction of the nitro group or nucleophilic displacement reactions. Researchers can employ this compound in the exploration of structure-activity relationships (SAR) to develop novel compounds with optimized potency and selectivity. As a specialized building block, it is handled and stored according to recommended safety guidelines. This product is intended for research purposes in laboratory settings only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is believed to be accurate, but users should conduct their own safety and specification assessments.

Properties

CAS No.

648414-39-5

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-(diethylamino)-4-methyl-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6(3)7(13(15)16)8(14)11-9/h4-5H2,1-3H3,(H,10,11,14)

InChI Key

VSMZRJLRENCBMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=O)N1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.

Scientific Research Applications

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related pyrimidinones are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Differences Applications/Reactivity Reference
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one C2: Diethylamino; C5: Nitro; C6: Methyl Reference compound Intermediate for 5,6-disubstituted pyrimidines
6-Amino-2-methyl-5-nitrosopyrimidin-4-ol () C2: Methyl; C5: Nitroso; C6: Amino Nitroso (C5) vs. nitro; amino (C6) Chelation agent for metal ions (e.g., Co(III), Fe(II))
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol () C2: Dimethylamino; C5: Nitroso; C6: Amino Dimethylamino (C2) vs. diethylamino Enhanced steric hindrance; reduced solubility
2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one () C2: Amino; C6: tert-Butylamino; C5: Nitro tert-Butylamino (C6) vs. methyl; tautomer stability Industrial synthesis; higher thermal stability
6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one () C4: Phenyl; C5: Nitro; C6: Methyl Aromatic phenyl (C4) vs. diethylamino Enhanced π-π stacking in drug design

Biological Activity

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Structure and Composition

The compound's molecular formula is C9H15N3O3C_9H_{15}N_3O_3 with a molecular weight of 199.24 g/mol. Its structure features a pyrimidine ring substituted with diethylamino and nitro groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC9H15N3O3C_9H_{15}N_3O_3
Molecular Weight199.24 g/mol
IUPAC Name2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one
CAS Number[Not available]

Antimicrobial Activity

Research indicates that 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In a study involving neurodegenerative models, it was found to inhibit neuronal apoptosis and promote cell survival, suggesting its potential in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a controlled experiment, mice treated with 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one showed significant improvement in cognitive functions compared to the control group. The treatment resulted in:

  • Decreased levels of oxidative stress markers.
  • Enhanced neuronal regeneration.
  • Improved behavioral outcomes in cognitive tests.

Anticancer Activity

Emerging studies have reported the compound's anticancer properties, particularly against certain types of cancer cells. It appears to induce apoptosis in malignant cells while sparing normal cells.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The selective cytotoxicity observed suggests that this compound may be developed further for cancer therapy applications.

The biological activity of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group may interact with specific enzymes involved in microbial metabolism.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Properties : Reduction of oxidative stress through scavenging free radicals.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., over-alkylation).
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • The diethylamino group (2-position) shows a triplet for NCH₂CH₃ (~δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for NCH₂) .
    • The 5-nitro group deshields adjacent protons, causing downfield shifts (e.g., H-6 at δ 8.0–8.5 ppm) .
  • IR Spectroscopy :
    • Nitro (NO₂) stretching vibrations appear at ~1520 cm⁻¹ and 1350 cm⁻¹ .
    • The carbonyl (C=O) at the 4-position absorbs at ~1680–1700 cm⁻¹ .
  • X-ray Crystallography :
    • Resolves tautomeric forms (e.g., 4(1H)-one vs. 4(3H)-one) by analyzing hydrogen bonding and ring planarity .

Advanced: How do electron-withdrawing substituents like nitro groups influence the compound’s reactivity in further functionalization reactions?

Methodological Answer :
The 5-nitro group activates the pyrimidine ring toward nucleophilic substitution by:

Electronic Effects : Withdrawing electrons via resonance, making adjacent positions (e.g., 4- and 6-positions) more electrophilic .

Steric Effects : Directing incoming nucleophiles to meta/para positions relative to NO₂.

Q. Example Reaction :

  • Amination at 4-Position : The nitro group facilitates displacement of a hydroxyl or chloro group by amines in DMF at 100°C, yielding derivatives for biological screening .

Q. Challenges :

  • Competing reduction of NO₂ to NH₂ under catalytic hydrogenation requires careful selection of catalysts (e.g., PtO₂ over Pd/C) .

Advanced: How can contradictory data in pharmacological studies (e.g., antimicrobial activity) be resolved when evaluating this compound?

Methodological Answer :
Contradictions often arise from variability in:

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitro group lowers LUMO energy, enhancing electron-deficient character .
  • Molecular Docking :
    • Simulate binding to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Key interactions include hydrogen bonds between the 4-carbonyl and active-site residues .
  • MD Simulations :
    • Assess stability of ligand-target complexes in aqueous environments (AMBER force field, 100 ns trajectories) .

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